![molecular formula C9H19OP B14276547 3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane CAS No. 155854-63-0](/img/structure/B14276547.png)
3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane is an organophosphorus compound characterized by a phospholane ring substituted with two methyl groups and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane typically involves the reaction of a suitable phosphine precursor with an alkylating agent. One common method is the reaction of 3,4-dimethylphospholane with isopropyl alcohol in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles, such as alkyl halides or amines; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phospholanes with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of reactive intermediates. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethylphospholane: Lacks the isopropyl group, making it less sterically hindered.
1-Isopropoxyphospholane: Lacks the methyl groups, resulting in different electronic properties.
3,4-Dimethyl-1-[(ethyl)oxy]phospholane: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane is unique due to the presence of both methyl and isopropyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound in various chemical reactions and applications, distinguishing it from other similar phospholane derivatives.
Eigenschaften
CAS-Nummer |
155854-63-0 |
|---|---|
Molekularformel |
C9H19OP |
Molekulargewicht |
174.22 g/mol |
IUPAC-Name |
3,4-dimethyl-1-propan-2-yloxyphospholane |
InChI |
InChI=1S/C9H19OP/c1-7(2)10-11-5-8(3)9(4)6-11/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
VWSJWPPTYHHEAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CP(CC1C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



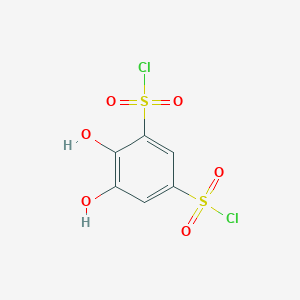

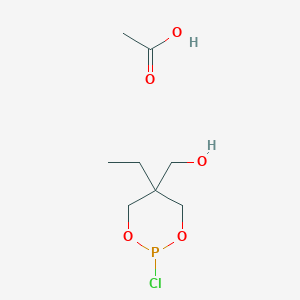
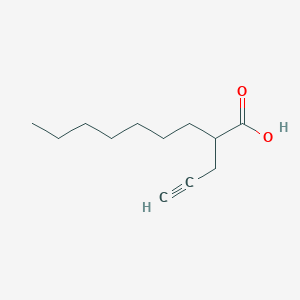

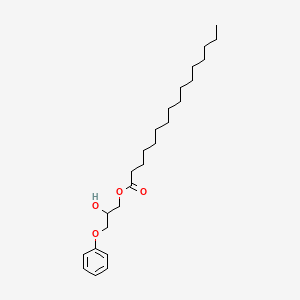
![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)
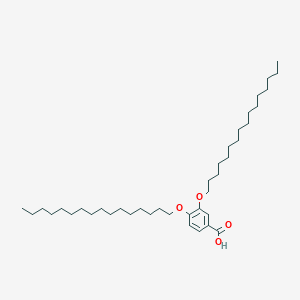
![5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde](/img/structure/B14276517.png)

![4,4'-[(Pyren-1-yl)azanediyl]diphenol](/img/structure/B14276523.png)
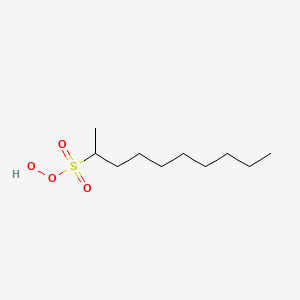
![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)
